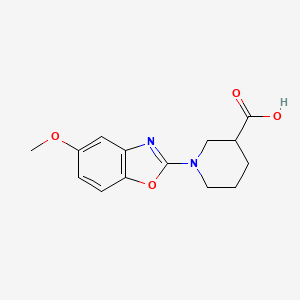

1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(5-methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-19-10-4-5-12-11(7-10)15-14(20-12)16-6-2-3-9(8-16)13(17)18/h4-5,7,9H,2-3,6,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQPRBNJAGUDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)N3CCCC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of the Benzoxazole Core with 5-Methoxy Substitution

The benzoxazole ring is a key heterocyclic structure synthesized typically via cyclization of 2-aminophenol derivatives with appropriate carboxylic acid or its derivatives under dehydrating conditions.

Cyclization of 2-Aminophenol Derivatives:

The synthesis starts from 2-aminophenol substituted at the 5-position with a methoxy group (5-methoxy-2-aminophenol). This precursor undergoes cyclization with carboxylic acid derivatives or equivalents such as cyanogen bromide or acid chlorides to form the benzoxazole ring. For example, treatment of 5-methoxy-2-aminophenol with cyanogen bromide under basic conditions leads to 5-methoxybenzoxazole derivatives in good yields.Use of Polyphosphoric Acid (PPA) as Cyclizing Agent:

Polyphosphoric acid is widely employed as a dehydrating and cyclizing agent for benzoxazole synthesis. Heating 5-methoxy-2-aminophenol with appropriate carboxylic acids or their derivatives in PPA at elevated temperatures (150–180°C) facilitates ring closure to form the benzoxazole moiety.Green Chemistry Approaches:

Recent advances include solvent-free or aqueous medium reactions using catalysts such as phosphosulfonic acid or nanocatalysts (e.g., Cu(II)-DiAmSar/SBA-15), enabling environmentally friendly synthesis of benzoxazole derivatives with high efficiency and selectivity.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 5-Methoxy-2-aminophenol + Cyanogen bromide, base | 5-Methoxybenzoxazole intermediate | Efficient cyclization under mild conditions |

| 2 | 5-Methoxy-2-aminophenol + Carboxylic acid + PPA, 150–180°C | 5-Methoxybenzoxazole ring formed | High yield, classical method |

| 3 | 5-Methoxy-2-aminophenol + Aromatic aldehydes + PSA catalyst or nanocatalysts | 2-Aryl benzoxazole derivatives | Green synthesis, solvent-free |

Overall Synthetic Strategy and Optimization

The synthesis of 1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid generally follows a two-stage approach:

Benzoxazole Ring Construction:

Using 5-methoxy-2-aminophenol as the starting material, cyclized with cyanogen bromide or carboxylic acid derivatives under acidic or dehydrating conditions.Piperidine Substitution:

The benzoxazole intermediate, often halogenated at the 2-position, undergoes nucleophilic substitution with piperidine-3-carboxylic acid or its derivatives.

This method ensures regioselective functionalization and high purity of the final compound.

| Parameter | Optimal Conditions | Remarks |

|---|---|---|

| Cyclization Temperature | 150–180°C (PPA) | Ensures efficient ring closure |

| Solvent | Polyphosphoric acid or solvent-free | PPA preferred for yield; green methods emerging |

| Substitution Reaction | Heating in polar aprotic solvent | Facilitates nucleophilic substitution |

| Yield | Typically 70–85% overall | Dependent on purity of intermediates |

Research Findings and Analytical Data

Yields and Purity:

Literature reports yields of benzoxazole ring formation ranging from 75% to 90%, with subsequent substitution steps yielding 70–80% of the final product.Spectroscopic Characterization:

The final compound is characterized by NMR (¹H, ¹³C), IR, and mass spectrometry confirming the presence of the methoxy group, benzoxazole ring, and piperidine-3-carboxylic acid moiety.Chemical Reactivity:

The compound’s benzoxazole ring can undergo further functionalization, including oxidation and substitution reactions, enabling derivatization for pharmaceutical applications.

Summary Table of Preparation Methods

| Stage | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Methoxy-2-aminophenol | Cyanogen bromide, base or PPA, heat | 5-Methoxybenzoxazole intermediate | 75–90 | Efficient cyclization |

| 2 | 5-Methoxy-2-halobenzoxazole | Piperidine-3-carboxylic acid, heat | This compound | 70–80 | Nucleophilic substitution |

This detailed preparation analysis demonstrates that the synthesis of this compound is a multi-step process involving well-established benzoxazole formation techniques and strategic nucleophilic substitution to introduce the piperidine-3-carboxylic acid moiety. Advances in green chemistry and catalytic methods continue to improve efficiency and environmental sustainability in this synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted benzoxazoles with different functional groups.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have indicated that derivatives of benzoxazole compounds exhibit neuroprotective properties. For instance, compounds similar to 1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid have shown promise in protecting against oxidative stress and neurotoxicity in cellular models. These compounds were able to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Modulation of Receptor Activity

Research has demonstrated that compounds with similar structures can act as modulators of neurotransmitter receptors. Specifically, they have been identified as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. This modulation can enhance synaptic transmission and improve cognitive functions, indicating potential applications in treating conditions like Alzheimer's disease .

Anti-Cancer Properties

The compound's structural analogs have been investigated for their anti-cancer properties. Studies have shown that certain benzoxazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and altering gene expression related to cell survival . This suggests that this compound may also possess similar anti-cancer effects.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties of Selected Analogs

Key Observations:

Structural Variations: The target compound distinguishes itself with a 5-methoxybenzoxazole group, which may enhance π-π stacking interactions in biological systems compared to pyrimidine or pyrazine analogs (e.g., 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid). Substitution at the piperidine-3-carboxylic acid position (vs.

Physicochemical Properties :

- The target compound has a higher molecular weight (289.29 g/mol ) compared to pyrazine/pyrimidine analogs (~207–221 g/mol), attributed to the benzoxazole ring.

- Melting points for analogs vary significantly (151–186.5°C), suggesting differences in crystallinity and stability.

Commercial Availability :

- Unlike the discontinued status of the target compound, analogs such as 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid remain available at 97% purity.

Actividad Biológica

1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid (CAS: 1035840-45-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C14H16N2O4, with a molecular weight of 276.29 g/mol. The structure features a piperidine ring, which is known for its pharmacological significance, and a benzoxazole moiety that may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The benzoxazole moiety may facilitate interactions with neurotransmitter systems or modulate enzyme activities involved in metabolic pathways. For instance, benzoxazole derivatives have been shown to possess anti-inflammatory and analgesic properties, which could be relevant for the biological activity of this compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Preliminary studies suggest that compounds containing benzoxazole rings exhibit antimicrobial properties. This may be due to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Cytotoxicity

Studies have indicated that similar piperidine derivatives can display cytotoxic effects against various cancer cell lines. The specific cytotoxicity of this compound requires further investigation through assays such as MTT or XTT to quantify cell viability in response to treatment.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research on related compounds suggests mechanisms involving the modulation of oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be assessed through studies involving animal models and computational predictions.

Q & A

Q. Table 1: Reaction Conditions for Key Steps

| Step | Catalyst/Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂, XPhos | t-BuOH | 40–100°C | 5.5 h | N/A |

| 2 | HCl (aq.) | H₂O | 93–96°C | 17 h | High |

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Catalyst Loading : Adjusting Pd(OAc)₂ and ligand ratios (e.g., XPhos) to enhance coupling efficiency while minimizing side reactions .

- Temperature Control : Maintaining precise temperature ranges (e.g., 80–90°C in Step 1) to balance reaction rate and stability of sensitive intermediates.

- Workup Procedures : Sequential filtration and solvent removal under reduced pressure to isolate intermediates with minimal degradation .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula by comparing experimental m/z values with theoretical calculations (e.g., C₁₄H₁₆N₂O₄ requires m/z 292.1056) .

- ¹H/¹³C NMR : Identifies characteristic signals (e.g., methoxy protons at ~3.8 ppm, benzoxazole carbons at 150–160 ppm).

- FT-IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and benzoxazole C=N/C-O vibrations (~1600 cm⁻¹) .

Advanced: How can contradictions in spectral or analytical data be resolved?

Answer:

- Cross-Validation : Compare HRMS data with independent synthetic batches to rule out impurities. For example, discrepancies in %C/H/N values may indicate hydration or residual solvents .

- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry by providing definitive bond-length and angle data (e.g., confirming the 5-methoxy substitution on benzoxazole) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict NMR/IR spectra and compare with experimental results .

Basic: What intermediates are critical in the synthesis pathway?

Answer:

Key intermediates include:

- Methyl ester precursor : Methyl 1-(5-methoxy-1,3-benzoxazol-2-yl)piperidine-3-carboxylate, synthesized via Pd-catalyzed coupling .

- Benzoxazole building block : 5-Methoxy-1,3-benzoxazole, prepared via cyclization of 2-amino-4-methoxyphenol with chloroacetyl chloride .

Advanced: What computational methods predict the compound’s reactivity or biological interactions?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes or receptors) using the compound’s 3D structure (InChIKey: Generated via PubChem) .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., methoxy group electron-donating capacity) with bioactivity data from analogous compounds .

Advanced: How to address low solubility in aqueous buffers during biological assays?

Answer:

- Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt for enhanced solubility .

- Co-solvent Systems : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability while avoiding protein denaturation .

Basic: What are the stability considerations for long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.